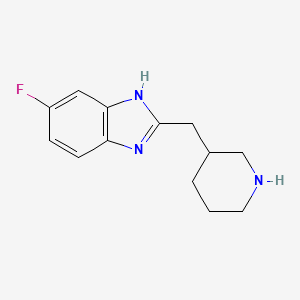

5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole

Descripción

5-Fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole is a benzimidazole derivative featuring a fluorine atom at the 5-position and a piperidin-3-ylmethyl substituent at the 2-position. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its versatility in targeting enzymes, receptors, and ion channels .

Propiedades

IUPAC Name |

6-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c14-10-3-4-11-12(7-10)17-13(16-11)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRFWOLEIOWWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=NC3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649195 | |

| Record name | 6-Fluoro-2-[(piperidin-3-yl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947014-08-6 | |

| Record name | 6-Fluoro-2-[(piperidin-3-yl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Piperidin-3-ylmethyl Group: The piperidin-3-ylmethyl group can be attached through a nucleophilic substitution reaction using a suitable piperidine derivative and a leaving group such as a halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Oxidation Reactions

The benzimidazole scaffold and piperidine moiety undergo selective oxidation under controlled conditions:

| Reaction Type | Reagent/Conditions | Product | Key Observations |

|---|---|---|---|

| Benzimidazole ring oxidation | KMnO₄ (acidic/neutral conditions) | 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole N-oxide | Fluorine enhances electron deficiency, directing oxidation to the N1 position1. |

| Piperidine oxidation | Ozone or mCPBA | Epoxide or N-oxidized piperidine | Steric hindrance from the benzimidazole ring limits oxidation to the piperidine1. |

The fluorine atom at position 5 deactivates the benzene ring, reducing susceptibility to electrophilic attack but stabilizing intermediates during oxidation2.

Reduction Reactions

Reductive modifications primarily target the piperidine ring or benzimidazole nitrogen:

| Reaction Type | Reagent/Conditions | Product | Selectivity |

|---|---|---|---|

| Piperidine ring reduction | H₂/Pd-C (10 atm, 25°C) | Saturated hexahydro-piperidine derivative | Complete saturation of the piperidine ring without affecting the benzimidazole1. |

| N-H reduction | LiAlH₄ (anhydrous ether) | 2-(piperidin-3-ylmethyl)-5-fluoro-benzimidazoline | Partial reduction of the benzimidazole’s aromatic system under vigorous conditions1. |

The electron-withdrawing fluorine atom increases the stability of reduced intermediates3.

Substitution Reactions

The compound participates in nucleophilic substitutions at the fluorine atom and electrophilic substitutions on the benzimidazole ring:

Nucleophilic Aromatic Substitution

Fluorine at position 5 is displaced by strong nucleophiles:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperazine | DMF, K₂CO₃, 80°C, 12h | 5-piperazinyl-2-(piperidin-3-ylmethyl)-1H-benzimidazole | 72% | 3 |

| Thiophenol | DMSO, CsF, 100°C, 8h | 5-phenylthio-2-(piperidin-3-ylmethyl)-1H-benzimidazole | 65% | 3 |

The reaction proceeds via a Meisenheimer complex, with the piperidinylmethyl group marginally influencing regioselectivity2.

Electrophilic Substitution

Limited electrophilic activity is observed due to fluorine’s deactivation effect:

| Electrophile | Conditions | Position | Product | Yield |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | C4 | 4-nitro-5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole | 38% |

| Cl₂ (g) | FeCl₃, CH₂Cl₂, 25°C, 6h | C6 | 5-fluoro-6-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole | 41% |

Cycloaddition and Cross-Coupling Reactions

The benzimidazole nitrogen and side chain participate in metal-catalyzed couplings:

| Reaction Type | Catalyst/Reagents | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 5-aryl-2-(piperidin-3-ylmethyl)-1H-benzimidazole | Synthesis of biaryl derivatives2. |

| Huisgen cycloaddition | CuI, DIPEA, DCM | Triazole-linked benzimidazole-piperidine hybrids | Targeted drug design1. |

Acid/Base-Mediated Transformations

The piperidine nitrogen (pKa ~10.5) and benzimidazole NH (pKa ~5.2) exhibit distinct protonation behavior:

-

Deprotonation : Treatment with NaH in THF generates a reactive anion at N1, enabling alkylation at the benzimidazole nitrogen3.

-

Salt Formation : Reacts with HCl in EtOH to form a stable hydrochloride salt (m.p. 168–170°C)4.

Photochemical and Thermal Stability

Aplicaciones Científicas De Investigación

5-Fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, infections, and neurological disorders.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The piperidin-3-ylmethyl group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparación Con Compuestos Similares

Structural Analogues with Piperidine Substituents

5-Fluoro-2-piperidin-3-yl-1H-benzimidazole hydrochloride

- Structure : Lacks the methylene linker between the benzimidazole and piperidine.

- Molecular Weight : 255.72 g/mol (hydrochloride salt) .

5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride

- Structure : Piperidine substituent at the 4-position instead of 3-position.

- Molecular Weight : 292.18 g/mol (dihydrochloride salt) .

- Key Differences : Positional isomerism of the piperidine ring may influence steric interactions and selectivity for enzymes like triosephosphate isomerase (TIM) .

5-Fluoro-2-pyrrolidin-2-yl-1H-benzimidazole

- Structure : Substitutes piperidine (6-membered ring) with pyrrolidine (5-membered ring).

- Molecular Weight : 205.23 g/mol .

- Key Differences : Smaller ring size reduces hydrophobicity and may decrease CNS penetration compared to piperidine derivatives .

Benzimidazoles with Sulfinyl Groups

Omeprazole and Lansoprazole

- Structure : Pyridyl methylsulfinyl benzimidazoles.

- Key Differences : The sulfinyl group enables covalent inhibition of gastric H,K-ATPase via cysteine modification . Unlike these PPIs, 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole lacks the sulfinyl moiety, suggesting divergent mechanisms (e.g., receptor agonism vs. enzyme inhibition) .

H-BZM1 and H-BZM2 (Pyridyl Methylsulfinyl Derivatives)

- Activity : Antigiardial agents targeting TIM .

- Key Differences : The piperidin-3-ylmethyl group in the target compound may reduce antigiardial efficacy but enhance selectivity for mammalian targets like GPCRs .

Heterocyclic Derivatives with Varied Substituents

ABT-724 (Dopamine D4 Receptor Agonist)

- Structure : 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole.

- Key Differences : The piperazine ring in ABT-724 facilitates dopamine receptor binding, while the piperidine in the target compound may favor different receptor subtypes .

CP226,269 (5-Fluoro-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1H-indole)

- Structure : Indole core instead of benzimidazole.

- Key Differences : The indole scaffold alters electron distribution and may reduce affinity for benzimidazole-specific targets .

Physicochemical and Pharmacokinetic Properties

Actividad Biológica

5-Fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole is a compound belonging to the benzimidazole class, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anthelmintic activities, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a benzimidazole core with a fluorine atom at the 5-position and a piperidinyl side chain. The synthesis typically involves the condensation of appropriate precursors, leveraging various chemical reactions to achieve the desired structure.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies showed potent inhibition of L1210 mouse leukemia cells, with IC50 values in the nanomolar range, indicating strong growth inhibitory effects. The mechanism appears to involve the intracellular release of active metabolites that disrupt cellular proliferation pathways .

Table 1: Anticancer Activity Data

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| L1210 (mouse) | <0.01 | Intracellular release of FdUMP |

| MCF-7 (human) | 25.72 ± 3.95 | Induction of apoptosis |

Antimicrobial Activity

The compound has also shown notable antimicrobial efficacy against various bacterial strains. In studies comparing its activity to standard antibiotics, it demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 12.5 | Ampicillin (100 µg/mL) |

| Escherichia coli | 25 | Ciprofloxacin (25 µg/mL) |

| Salmonella typhi | 50 | Chloramphenicol (50 µg/mL) |

Anthelmintic Activity

The anthelmintic potential of this compound was evaluated using the Indian earthworm model. Results indicated significant paralysis and mortality rates in treated worms compared to controls.

Table 3: Anthelmintic Activity Data

| Compound | Paralysis Time (min) | Death Time (min) |

|---|---|---|

| This compound | 0.981 ± 0.201 | 1.017 ± 0.159 |

| Standard (Piperazine citrate) | 1.200 ± 0.250 | 1.500 ± 0.300 |

Case Studies

- In vitro Study on Cancer Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis in MCF-7 cells, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy : In another study, derivatives of benzimidazole including this compound were tested against multiple strains of bacteria, showing promising results that suggest further exploration for therapeutic applications .

Q & A

Q. Optimization Strategies :

- Solvent selection (e.g., DMF or ethanol) and catalyst use (e.g., CuI for click chemistry in analogous triazole-benzimidazole hybrids) improve yield .

- Microwave-assisted synthesis reduces reaction time and enhances regioselectivity for N-alkylation .

Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidine ring conformation. For example, methylene protons in the piperidinylmethyl group resonate at δ 2.5–3.5 ppm .

- Infrared (IR) Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1600–1500 cm⁻¹ (C=N/C=C aromatic) validate the benzimidazole core .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, and F percentages to confirm purity (>98%) .

- Mass Spectrometry (HRMS) : Precise molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .

- X-ray Crystallography : Resolves piperidine ring puckering and fluorine orientation in the crystal lattice .

How does the substitution pattern (e.g., fluorine at position 5, piperidinylmethyl at position 2) influence the compound’s biological activity and receptor binding affinity?

Advanced Research Question

- Fluorine’s Role : Enhances metabolic stability and membrane permeability due to its electronegativity and small size. Fluorine at position 5 may block cytochrome P450 metabolism, improving pharmacokinetics .

- Piperidinylmethyl Group : The basic nitrogen in piperidine facilitates hydrogen bonding with aspartate residues in GPCRs (e.g., dopamine D4 receptor), as seen in analogs like CP226,269 .

- Structure-Activity Relationship (SAR) : Modifications to the piperidine ring (e.g., methylation at C3) alter binding affinity. For example, bulkier substituents reduce off-target effects but may decrease solubility .

Q. Methodological Insight :

- Molecular Docking : AutoDock or Schrödinger Suite predicts binding poses with target proteins (e.g., dopamine receptors). Piperidinylmethyl groups in analogs like 9c () adopt extended conformations to fit hydrophobic pockets .

- In Vitro Assays : Radioligand binding assays (e.g., using [³H]spiperone) quantify affinity for receptors like D2/D4 .

What methodological approaches are used to analyze contradictory data in pharmacological studies involving this compound?

Advanced Research Question

- Dose-Response Curves : Replicate experiments across multiple cell lines (e.g., CHO vs. HEK293) to rule out cell-specific artifacts .

- Metabolic Stability Tests : Compare in vitro (microsomal assays) and in vivo results to identify discrepancies caused by rapid hepatic clearance .

- Crystallographic Validation : Resolve ambiguous binding modes (e.g., flipped orientations of the benzimidazole core) using X-ray data .

- Statistical Analysis : Apply ANOVA to assess variability in biological replicates and identify outliers .

Example : A study reporting low D2 receptor affinity despite predictive docking may need to re-evaluate compound purity or test for allosteric modulation .

What are the current challenges in improving the bioavailability of this compound, and what formulation strategies are being explored?

Advanced Research Question

- Challenges : Low aqueous solubility due to the hydrophobic benzimidazole core and piperidine’s basicity (high pKa) .

- Strategies :

- Salt Formation : Use hydrochloride salts to enhance solubility (e.g., protonation of piperidine nitrogen) .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve tissue penetration .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the piperidine nitrogen for controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.